molecular formula C16H16ClNO2 B081613 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide CAS No. 13740-38-0

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

Cat. No.: B081613
CAS No.: 13740-38-0
M. Wt: 289.75 g/mol
InChI Key: QPWNBJYOBTUXBH-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broad-leaf weeds in various agricultural settings. The compound is characterized by the presence of a chloro-substituted phenoxy group and a phenylpropanamide moiety, which contribute to its herbicidal properties.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide has diverse applications in scientific research:

Future Directions

Future research could focus on the synthesis of new compounds related to “2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide” and their potential applications. For instance, the preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been disclosed . Further studies could explore the potential of these compounds in various applications.

Mechanism of Action

Target of Action

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, also known as Propanamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl-, is a derivative of phenoxy herbicides . Phenoxy herbicides, such as 2,4-D and MCPA, act by mimicking the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same auxin receptors in plants that interact with IAA.

Mode of Action

The mode of action of phenoxy herbicides involves the disruption of normal plant growth . When these compounds bind to auxin receptors, they induce rapid, uncontrolled growth, often leading to the death of the plant . As a derivative of these herbicides, this compound is likely to interact with its targets in a similar manner, causing overstimulation of growth processes.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking IAA, the compound interferes with the normal signaling pathways that regulate these processes. The exact downstream effects would depend on the specific plant species and developmental stage, but could include abnormal cell division, elongation, and differentiation .

Pharmacokinetics

Related compounds like mcpa are known to be readily absorbed by plants and transported to the site of action . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transport proteins in the plant.

Result of Action

The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This is achieved through the overstimulation of growth processes, causing the plant to essentially "grow to death" .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by soil composition, pH, and temperature . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s action or lead to the formation of harmful byproducts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with an appropriate amide precursorThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the sulfonation of 4-chloro-2-methylphenol, followed by etherification and subsequent amide bond formation. The reaction conditions are optimized to achieve high optical content and minimal optical loss of raw materials .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct physicochemical properties and herbicidal activity. Its ability to selectively target broad-leaf weeds while leaving monocot crops relatively unaffected makes it a valuable tool in agricultural weed management .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWNBJYOBTUXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929784
Record name 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13740-38-0
Record name Propionanilide, 2-((4-chloro-o-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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